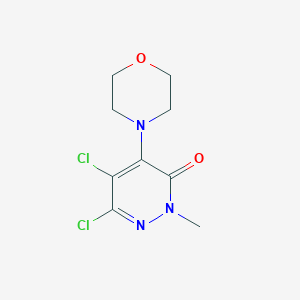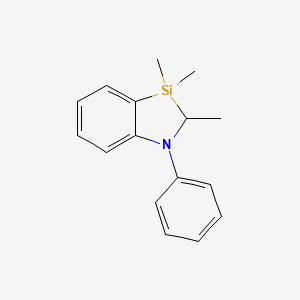![molecular formula C16H14ClNO2 B14593782 1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione CAS No. 60955-65-9](/img/structure/B14593782.png)
1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones This compound features a chlorophenyl group and a dimethylaminophenyl group attached to an ethane-1,2-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-(dimethylamino)benzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with ethane-1,2-dione under basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
Catalysts: Lewis acids like aluminum chloride (AlCl3) for substitution reactions.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione: Lacks the dimethylamino group.
1-(4-Methylphenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione: Contains a methyl group instead of a chlorine atom.
Uniqueness
1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione is unique due to the presence of both a chlorophenyl and a dimethylaminophenyl group, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
60955-65-9 |
|---|---|
Formule moléculaire |
C16H14ClNO2 |
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C16H14ClNO2/c1-18(2)14-9-5-12(6-10-14)16(20)15(19)11-3-7-13(17)8-4-11/h3-10H,1-2H3 |
Clé InChI |
JIDZPVZFPBCLSP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)



![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)





![2-Propenamide, 3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14593766.png)
